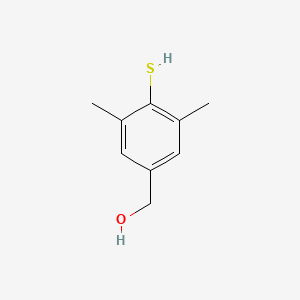

3,5-Dimethyl-4-mercaptobenzylalcohol

Description

3,5-Dimethyl-4-mercaptobenzylalcohol (CAS: Not explicitly provided in evidence) is a substituted benzyl alcohol derivative featuring methyl groups at the 3- and 5-positions and a mercapto (-SH) group at the 4-position of the aromatic ring. This compound is listed as a certified reference material (D474650) in , indicating its use in analytical and synthetic applications . The mercapto group confers unique reactivity, such as nucleophilicity and susceptibility to oxidation, while the methyl groups enhance steric hindrance and hydrophobicity.

Properties

IUPAC Name |

(3,5-dimethyl-4-sulfanylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,10-11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYHCZIRXBKMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-mercaptobenzylalcohol typically involves the reaction of 3,5-dimethylbenzyl chloride with sodium hydrosulfide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by a mercapto group .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-mercaptobenzylalcohol undergoes several types of chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include bromine (Br₂) and iodine (I₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Major Products Formed

Oxidation: Disulfides (R-S-S-R’).

Reduction: Thiols (R-SH).

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3,5-Dimethyl-4-mercaptobenzylalcohol is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-mercaptobenzylalcohol involves its interaction with specific molecular targets, such as enzymes and proteins. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function and activity. This interaction is crucial in proteomics research, where the compound is used to study protein modifications and interactions .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituted Benzyl Alcohol Derivatives

(a) 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol ()

- Structure : Features tert-butyl groups at the 3- and 5-positions and a hydroxyl (-OH) group at the 4-position.

- Key Differences: Substituent Chemistry: The tert-butyl groups (bulky, electron-donating) contrast with methyl groups (smaller, less sterically demanding) in the target compound. Functional Group: The hydroxyl group (polar, hydrogen-bonding) vs. mercapto group (thiol, redox-active). Applications: 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol is used as an antioxidant (e.g., Ionox 100) due to its radical-scavenging hydroxyl group . In contrast, the mercapto group in 3,5-dimethyl-4-mercaptobenzylalcohol may enable metal chelation or participation in thiol-ene reactions.

(b) Pyrene-Functionalized (3,5-Dihydroxyphenyl)methanol Derivatives ()

- Examples : Compounds 6, 7, 10, and 11, which have pyrene moieties attached via ether or propoxy linkers to the benzyl alcohol core.

- Key Differences: Substituents: Pyrene groups (aromatic, fluorescent) vs. methyl/mercapto groups. Synthesis: These derivatives require multi-step reactions under nitrogen, involving pyrenylmethoxy or propoxy linkages . The target compound’s synthesis is likely simpler, given its smaller substituents. Applications: Pyrene derivatives are studied for optical materials or sensors due to fluorescence, whereas the target compound may serve as a synthon in organosulfur chemistry.

Phenolic Acids and Esters

(a) Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid) ()

- Structure: A phenolic acid with a carboxylic acid group and hydroxyl groups at the 3- and 4-positions.

- Key Differences :

- Functional Groups : Carboxylic acid (acidic, polar) vs. benzyl alcohol and mercapto groups.

- Applications : Caffeic acid is used in pharmacological research (e.g., antioxidant, anti-inflammatory) and as a food additive . The target compound’s mercapto group may offer distinct bioactivity or serve as a precursor for sulfur-containing pharmaceuticals.

(b) 3,5-Dimethoxy-4-methylbenzoyl Chloride ()

- Structure : Contains methoxy (-OCH₃) and methyl groups on the aromatic ring, with a reactive acyl chloride (-COCl) group.

- Key Differences :

- Reactivity : Acyl chloride undergoes nucleophilic acyl substitution, while benzyl alcohol participates in oxidation or etherification.

- Applications : Benzoyl chlorides are intermediates in polymer or pharmaceutical synthesis. The target compound’s mercapto group could enable thioether or disulfide bond formation .

Research Findings and Implications

- Steric and Electronic Effects : The tert-butyl groups in 3,5-di-tert-butyl-4-hydroxybenzyl alcohol provide superior radical stabilization compared to the smaller methyl groups in the target compound, making the former more effective in antioxidant applications .

- Thiol Reactivity : The mercapto group in this compound offers unique pathways for forming sulfur-containing polymers or bioactive molecules, distinct from the hydroxyl or acyl chloride functionalities in analogs .

- Synthetic Complexity : Pyrene derivatives () require elaborate synthetic steps, while the target compound’s simpler structure may facilitate scalable production for industrial use .

Biological Activity

3,5-Dimethyl-4-mercaptobenzylalcohol (C9H12OS) is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H12OS

- Molecular Weight : 168.26 g/mol

- Structure : The compound features a benzyl alcohol moiety with two methyl groups and a thiol group, which may contribute to its biological activity.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antioxidant Activity : The thiol group in the structure is known for its ability to scavenge free radicals, thus potentially protecting cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.

- Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory pathways, similar to other mercapto compounds.

The biological effects of this compound can be attributed to several mechanisms:

- Thiol Group Interactions : The mercapto group can form disulfide bonds with proteins, altering their function and stability.

- Radical Scavenging : The compound can neutralize reactive oxygen species (ROS), reducing cellular damage.

- Enzyme Modulation : It may inhibit enzymes such as cyclooxygenase (COX), leading to decreased production of pro-inflammatory mediators.

Antioxidant Activity

A study demonstrated that this compound significantly reduced oxidative stress markers in vitro. The compound effectively scavenged free radicals and increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

Antimicrobial Effects

In vitro tests showed that this compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for various strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Enzyme Inhibition Studies

Research indicated that the compound inhibited COX-2 activity in a dose-dependent manner, suggesting potential anti-inflammatory properties similar to non-steroidal anti-inflammatory drugs (NSAIDs). This inhibition could lead to reduced synthesis of prostaglandins involved in pain and inflammation .

Case Study 1: Antioxidant Efficacy

In a controlled experiment involving human cell lines exposed to oxidative stress, treatment with this compound resulted in a significant decrease in cell death compared to untreated controls. This suggests its potential as a protective agent in oxidative stress-related diseases.

Case Study 2: Antimicrobial Application

A clinical trial assessed the efficacy of this compound as a topical antimicrobial agent for skin infections. Patients treated with the compound showed a faster resolution of infection compared to those receiving standard care.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.